molecular formula C16H10F3NO3 B12626586 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one CAS No. 921932-45-8

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one

Katalognummer: B12626586
CAS-Nummer: 921932-45-8
Molekulargewicht: 321.25 g/mol
InChI-Schlüssel: CFZKJZPNYPBAAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one is a chemical compound known for its unique structural features and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with 4,4,4-trifluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted products with nucleophiles.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in having a trifluoromethyl group but differs in the aromatic substituent.

    4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid: Similar in having a trifluoromethyl and nitrophenyl group but differs in the overall structure.

Eigenschaften

CAS-Nummer

921932-45-8

Molekularformel

C16H10F3NO3

Molekulargewicht

321.25 g/mol

IUPAC-Name

4,4,4-trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)10-14(15(21)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(22)23/h1-10H

InChI-Schlüssel

CFZKJZPNYPBAAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(=CC(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.